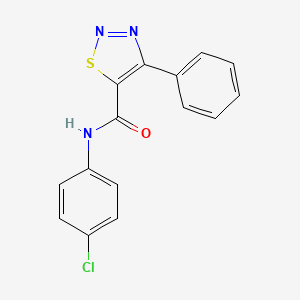![molecular formula C16H16N4OS B2522817 2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide CAS No. 306951-60-0](/img/structure/B2522817.png)
2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide
Vue d'ensemble
Description
“2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide” is a chemical compound with the CAS Number: 306951-60-0 . It has a molecular weight of 312.4 . It is in powder form .
Molecular Structure Analysis
The compound contains a total of 40 bonds, including 24 non-H bonds, 17 multiple bonds, 5 rotatable bonds, 1 double bond, and 16 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 N hydrazine, 1 sulfide, and 1 Imidazole .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 312.4 . It is a powder that is stored at room temperature .
Applications De Recherche Scientifique
Acetylcholinesterase (AChE) Inhibition
2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide: derivatives were initially designed as AChE inhibitors, inspired by the structural features of donepezil—a clinically used drug for Alzheimer’s disease (AD). Notably, compounds 4g and 3a exhibited potent inhibition of AChE, with inhibition percentages of 51% and 50% at a concentration of 100 μM . Understanding AChE inhibition is crucial for developing treatments related to neurodegenerative diseases.
Cytotoxicity Against Cancer Cells
Several derivatives of this compound demonstrated strong cytotoxicity against human cancer cell lines. Notably, compounds 3c, 3e, 5c, 5e, and 5g exhibited IC50 values in the range of 0.65–7.17 μM. Compound 5g was particularly promising, with an IC50 value as low as 0.65 μM—more potent than adriamycin, a positive control. These findings suggest potential applications in anticancer therapy .
Apoptosis Induction
Compound 10ec, a derivative of 2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide , induced apoptosis in BT-474 cells. Detailed biological studies, including acridine orange/ethidium bromide staining and annexin V-FITC/propidium iodide assays, supported this effect. Additionally, the clonogenic assay revealed concentration-dependent inhibition of colony formation in BT-474 cells .
Functional Materials in Organic Light-Emitting Diodes (OLEDs)
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi): , a compound related to our target, is commonly used in OLEDs. Understanding its solubility in organic solvents is crucial for inkjet printing technology, a next-generation method for OLED production .
Corrosion Inhibition
The synthetic organic inhibitor 2-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide (BTMS) was evaluated for its effect on the corrosion behavior of E24 steel in a 1 M HCl solution. Such studies are essential for corrosion prevention and material durability .
Propriétés
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanylacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c17-19-15(21)11-22-16-18-13-8-4-5-9-14(13)20(16)10-12-6-2-1-3-7-12/h1-9H,10-11,17H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZAMLXLPQKXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974423 | |
| Record name | 2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]ethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5892-70-6 | |
| Record name | 2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]ethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

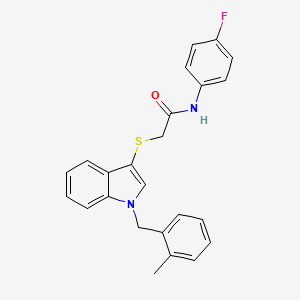
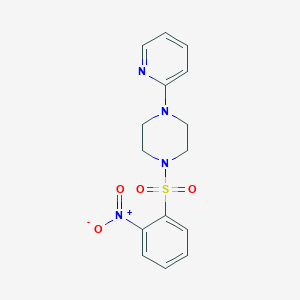
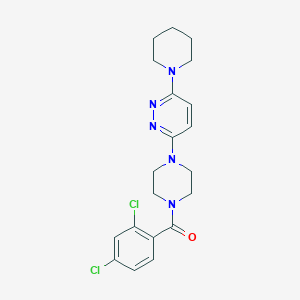


![2-(1H-indol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoacetamide](/img/structure/B2522741.png)

![2-ethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2522746.png)
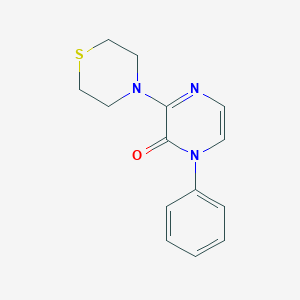


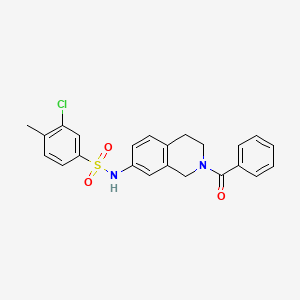
![1-(Chloromethyl)-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2522756.png)
